Sulfamerazin
Übersicht
Beschreibung
Sulfamerazine: is a sulfonamide antibacterial agent used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its effectiveness against a broad spectrum of bacteria. The chemical formula of sulfamerazine is C₁₁H₁₂N₄O₂S , and it has a molecular weight of 264.30 g/mol .
Wissenschaftliche Forschungsanwendungen
Sulfamerazin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in der Untersuchung der Sulfonamidchemie und Reaktionsmechanismen verwendet.
Biologie: Eingesetzt in der Untersuchung bakterieller Resistenzen und der Entwicklung neuer Antibiotika.
Medizin: Zur Behandlung bakterieller Infektionen wie Bronchitis, Prostatitis und Harnwegsinfektionen eingesetzt.
Industrie: Verwendung bei der Entwicklung von Tierarzneimitteln und als Konservierungsmittel in einigen Formulierungen.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Synthese von Dihydrofolsäure in Bakterien hemmt. Es konkurriert mit p-Aminobenzoesäure (PABA) um die Bindung an das Enzym Dihydropteroat-Synthase. Diese Hemmung verhindert die Bildung von Folsäure, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist. Folglich ist this compound bakteriostatisch, d. h. es hemmt das Wachstum und die Vermehrung von Bakterien .
Wirkmechanismus
Target of Action
Sulfamerazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid , which is essential for bacterial growth and replication .
Mode of Action
Sulfamerazine is a sulfonamide drug that inhibits the bacterial synthesis of dihydrofolic acid . It achieves this by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . Sulfamerazine is bacteriostatic in nature, meaning it inhibits the growth of bacteria without killing them .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamerazine is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, Sulfamerazine prevents the conversion of PABA to dihydrofolic acid . This disrupts the production of tetrahydrofolic acid, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids . The disruption of these downstream processes inhibits bacterial DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, sulfamerazine is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of Sulfamerazine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sulfamerazine prevents bacteria from producing essential components for their growth and replication . This makes Sulfamerazine effective in treating various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .
Action Environment
The action of Sulfamerazine, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the drug’s solubility can affect its absorption and distribution in the body . Environmental persistence and potential toxicity of Sulfamerazine and its metabolites are also important considerations, as they can impact the drug’s overall efficacy and safety .
Biochemische Analyse
Biochemical Properties
Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial for its antibacterial activity.
Cellular Effects
Sulfamerazine, by inhibiting the synthesis of dihydrofolic acid, disrupts bacterial cell function. It affects cell signaling pathways, gene expression, and cellular metabolism related to the folate pathway .
Molecular Mechanism
The mechanism of action of Sulfamerazine involves its competition with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This binding interaction inhibits the enzyme, leading to a decrease in dihydrofolic acid production .
Metabolic Pathways
Sulfamerazine is involved in the folate synthesis pathway in bacteria, where it inhibits the enzyme dihydropteroate synthetase . This could affect metabolic flux or metabolite levels related to this pathway.
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzyme, dihydropteroate synthetase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfamerazine is synthesized through the reaction of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide with appropriate reagents. The synthesis involves the following steps:
Formation of Sulfonamide: The reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide.
Purification: The crude product is purified through recrystallization using solvents like ethanol or acetone.
Industrial Production Methods: Industrial production of sulfamerazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction between 4-aminobenzenesulfonamide and 4-methyl-2-chloropyrimidine.
Purification and Quality Control: The product is purified through crystallization and subjected to quality control tests to ensure purity and efficacy.
Analyse Chemischer Reaktionen
Reaktionstypen: Sulfamerazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Amin-Derivaten führen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators.
Hauptprodukte:
Oxidationsprodukte: Sulfonderivate.
Reduktionsprodukte: Amin-Derivate.
Substitutionsprodukte: Substituierte Sulfonamid-Derivate.
Vergleich Mit ähnlichen Verbindungen
Sulfamerazin gehört zur Klasse der Sulfonamid-Antibiotika, zu der auch mehrere ähnliche Verbindungen gehören:
Sulfamethazin: Ähnlich in der Struktur, hat aber eine zusätzliche Methylgruppe, wodurch es gegen bestimmte Bakterienstämme wirksamer ist.
Sulfadiazin: Wird in Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt.
Sulfamethoxazol: Wird oft in Kombination mit Trimethoprim zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, gegen ein breites Spektrum von Bakterien wirksam zu sein. Seine Fähigkeit, die Dihydrofolsäure-Synthese zu hemmen, macht es zu einem wertvollen Antibiotikum in der Human- und Veterinärmedizin .
Eigenschaften
IUPAC Name |
4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023612 | |
Record name | Sulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfamerazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.04e-01 g/L | |
Record name | Sulfamerazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfamerazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA. | |
Record name | Sulfamerazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
127-79-7 | |
Record name | Sulfamerazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamerazine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamerazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfamerazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfamerazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamerazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfamerazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 °C | |
Record name | Sulfamerazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfamerazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sulfamerazine?
A1: Sulfamerazine, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.
Q2: What is the molecular formula and weight of Sulfamerazine?
A3: Sulfamerazine has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]
Q3: Are there any spectroscopic data available for Sulfamerazine?
A4: Yes, research commonly employs techniques like UV spectrophotometry for Sulfamerazine detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for Sulfamerazine detection in complex matrices like fish muscle. []
Q4: Is there information on Sulfamerazine's performance under various conditions?
A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on Sulfamerazine's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []
Q5: Does Sulfamerazine exhibit any catalytic properties?
A5: The provided research focuses on Sulfamerazine's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.
Q6: Have computational methods been applied to study Sulfamerazine?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of Sulfamerazine polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.
Q7: How do structural modifications of Sulfamerazine affect its activity?
A8: Comparing Sulfamerazine's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []
Q8: What are the challenges in formulating Sulfamerazine?
A9: Research indicates that Sulfamerazine's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []
Q9: What is the primary route of Sulfamerazine elimination?
A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that Sulfamerazine is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylsulfamerazine, are found in the urine. [, ]
Q10: Does Sulfamerazine cross the blood-brain barrier?
A12: While the provided studies don't explicitly investigate Sulfamerazine's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]
Q11: What types of bacterial infections has Sulfamerazine been effective against in research?
A13: Research demonstrates Sulfamerazine's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.
Q12: Has resistance to Sulfamerazine been reported?
A14: While the provided research doesn't extensively discuss Sulfamerazine resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.
Q13: Are there any toxicological concerns associated with Sulfamerazine?
A15: While generally considered safe, some studies report potential toxicological effects of Sulfamerazine, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of Sulfamerazine in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []
Q14: Are there ongoing efforts to improve Sulfamerazine delivery?
A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance Sulfamerazine's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate Sulfamerazine, potentially leading to improved drug stability, controlled release, and targeted delivery. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.